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Compound of Interest

Compound Name: 2-Bromo-5-ethoxybenzaldehyde

Cat. No.: B112627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-5-
ethoxybenzaldehyde (C₉H₉BrO₂), a key intermediate in pharmaceutical and agrochemical

synthesis. Due to the limited availability of experimentally derived spectra for this specific

compound, this document leverages data from the closely related analogue, 5-Bromo-2-

methoxybenzaldehyde, to provide a predictive analysis. General experimental protocols for

obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also presented.

Core Data Summary
The following tables summarize the predicted and analogous spectral data for 2-Bromo-5-
ethoxybenzaldehyde.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-ethoxybenzaldehyde (based on 5-Bromo-2-

methoxybenzaldehyde data)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3 s 1H -CHO

~7.8 d 1H Ar-H

~7.6 dd 1H Ar-H

~7.0 d 1H Ar-H

~4.1 q 2H -OCH₂CH₃

~1.4 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-ethoxybenzaldehyde (based on 5-Bromo-2-

methoxybenzaldehyde data)

Chemical Shift (δ) ppm Assignment

~190 C=O (Aldehyde)

~160 C-O (Aromatic)

~138 C-H (Aromatic)

~128 C-H (Aromatic)

~118 C-Br (Aromatic)

~115 C-H (Aromatic)

~113 C-C (Aromatic)

~65 -OCH₂CH₃

~15 -OCH₂CH₃

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-ethoxybenzaldehyde
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~3000-3100 Medium C-H Aromatic Stretch

~2900-2980 Medium C-H Aliphatic Stretch

~2820 & ~2720 Weak C-H
Aldehyde Stretch

(Fermi double)

~1700 Strong C=O Aldehyde Stretch

~1600, ~1480 Medium-Strong C=C Aromatic Ring Stretch

~1250 Strong C-O Aryl Ether Stretch

~1040 Medium C-O Alkyl Ether Stretch

~800-880 Strong C-H
Aromatic Out-of-plane

Bend

~600-700 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-5-ethoxybenzaldehyde

m/z Relative Intensity Assignment

228/230 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

200/202 Medium [M-CO]⁺

199/201 Medium [M-CHO]⁺

171/173 Medium [M-CO-C₂H₅]⁺

121 Low [M-Br-CO]⁺

92 Low [M-Br-CO-C₂H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg

for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock

onto the deuterium signal of the solvent to stabilize the magnetic field.

Shimming: The magnetic field homogeneity is optimized by either manual or automatic

shimming to achieve sharp, well-resolved peaks.

Acquisition: The probe is tuned to the appropriate frequency for the nucleus being observed

(¹H or ¹³C). Standard pulse sequences are used to acquire the free induction decay (FID).

For ¹³C NMR, proton decoupling is typically employed.

Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is

then phased, baseline corrected, and referenced to an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[1]

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[1]
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Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid compound on the plate.[1]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[1]

Spectrum Collection: Acquire the infrared spectrum by passing a beam of infrared radiation

through the sample. The instrument records the frequencies at which the sample absorbs

radiation. A background spectrum of the clean, empty salt plate is typically recorded and

automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify characteristic absorption bands corresponding to the functional groups in

the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer. This can be done via a direct insertion probe or by coupling the

spectrometer to a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), which is a radical cation.

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, charged and neutral pieces. The fragmentation pattern is characteristic of the

molecule's structure.

Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer

separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.
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Spectrum Generation: The data is plotted as a mass spectrum, which is a graph of relative

ion abundance versus m/z. The peak with the highest abundance is called the base peak

and is assigned a relative intensity of 100%.

Visualizations
The following diagrams illustrate the general workflows for spectral analysis.
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Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
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Caption: Logical flow of integrating spectral data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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